1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile
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Overview
Description
1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a 4-methoxypyridin-2-yl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through methods such as [2+2] cycloaddition reactions of alkenes or through intramolecular cyclization reactions.
Substitution Reactions:
Carbonitrile Introduction: The carbonitrile group can be introduced via nucleophilic substitution reactions using cyanide sources.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other functional groups.
Substitution: The methoxy and pyridinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other cyclobutane derivatives and pyridine-containing molecules. Compared to these, 1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of both a methoxypyridinyl group and a carbonitrile group, which confer distinct chemical and biological properties .
Similar Compounds
- 1-(Pyridin-4-yl)cyclobutane-1-carbonitrile
- 1-(2,4-Dimethoxypyridin-3-yl)cyclobutane-1-carbonitrile
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(4-methoxypyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-14-9-3-6-13-10(7-9)11(8-12)4-2-5-11/h3,6-7H,2,4-5H2,1H3 |
InChI Key |
MLYVOWGROQUJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2(CCC2)C#N |
Origin of Product |
United States |
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